Bomyl

Description

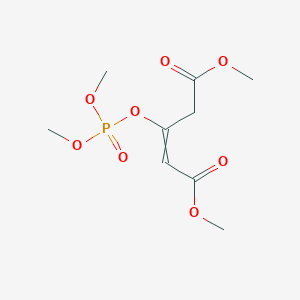

Structure

3D Structure

Properties

Key on ui mechanism of action |

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... /Organophosphorus pesticides/ |

|---|---|

CAS No. |

122-10-1 |

Molecular Formula |

C9H15O8P |

Molecular Weight |

282.18 g/mol |

IUPAC Name |

dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate |

InChI |

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5- |

InChI Key |

BZSSHIWHSJYWAD-ALCCZGGFSA-N |

SMILES |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

Isomeric SMILES |

COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC |

Canonical SMILES |

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC |

boiling_point |

155-164 °C @ 17 MM HG |

Color/Form |

LIQUID YELLOW OIL |

density |

1.2 |

Other CAS No. |

15272-78-3 122-10-1 |

shelf_life |

STABLE WHEN STORED IN GLASS HYDROLYZES IN ALKALI /TECHNICAL GRADE/ HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9 It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day. |

solubility |

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE; PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE SOL IN PROPYLENE GLYCOL |

vapor_pressure |

25 MM HG @ 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Bomyl's Mechanism of Action on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomyl, an organophosphate insecticide, exerts its primary toxic effect on the insect nervous system through the inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular mechanisms underlying Bomyl's neurotoxicity, supported by available data, experimental methodologies, and visual representations of the key pathways and processes. A comprehensive understanding of Bomyl's mode of action is crucial for the development of more selective and effective insecticides, as well as for managing insecticide resistance.

Introduction: The Cholinergic Synapse as a Primary Target

The insect nervous system, much like that of vertebrates, relies on the precise transmission of nerve impulses across synapses. In cholinergic synapses, this communication is mediated by the neurotransmitter acetylcholine (ACh). The process begins with the release of ACh from the presynaptic neuron into the synaptic cleft. ACh then binds to and activates nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to the propagation of the nerve signal. To terminate this signal and allow the neuron to return to its resting state, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into inactive choline and acetate.

Bomyl, as an organophosphate insecticide, disrupts this finely tuned process by targeting and inhibiting AChE. This inhibition leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of nAChRs. The resulting overstimulation of the nervous system leads to hyperexcitation, paralysis, and ultimately, the death of the insect.

Molecular Mechanism of Acetylcholinesterase Inhibition by Bomyl

The primary mechanism of action of Bomyl is the irreversible inhibition of acetylcholinesterase (AChE).[1] This process involves the phosphorylation of a critical serine residue within the active site of the AChE enzyme.

The interaction can be broken down into the following steps:

-

Binding: The Bomyl molecule, with its electrophilic phosphorus atom, is attracted to the nucleophilic serine hydroxyl group in the active site of AChE.

-

Phosphorylation: A covalent bond is formed between the phosphorus atom of Bomyl and the oxygen atom of the serine residue. This results in a phosphorylated and inactivated AChE enzyme.

-

Irreversible Inhibition: The phosphorylated enzyme is extremely stable and hydrolyzes at a very slow rate, effectively leading to irreversible inhibition. This prevents ACh from accessing the active site and being broken down.

This irreversible inhibition distinguishes organophosphates like Bomyl from carbamate insecticides, which also inhibit AChE but through a more readily reversible carbamylation process.

Signaling Pathway of Acetylcholinesterase Inhibition by Bomyl

Quantitative Analysis of Bomyl's Inhibitory Potency

The efficacy of an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.

While extensive searches of available literature did not yield specific IC50 or Ki values for Bomyl's inhibition of insect acetylcholinesterase, the general potency of organophosphates suggests that Bomyl would exhibit strong inhibitory activity. For context, other organophosphate insecticides have been shown to have IC50 values in the nanomolar to low micromolar range against various insect AChE enzymes.

Table 1: Representative IC50 Values for Organophosphate Insecticides against Insect Acetylcholinesterase

| Insecticide | Insect Species | IC50 Value |

| Chlorpyrifos-oxon | Culex pipiens | 2.5 nM |

| Paraoxon | Musca domestica | 10 nM |

| Malaoxon | Aphis gossypii | 50 nM |

Note: This table provides examples for other organophosphates to illustrate the typical range of potency and does not contain data for Bomyl.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The most widely used method for determining AChE activity and inhibition is the colorimetric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Detailed Methodology for Ellman's Assay

A. Materials and Reagents:

-

Enzyme Source: Homogenized insect tissue (e.g., heads of houseflies) containing acetylcholinesterase, centrifuged to obtain a clear supernatant.

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Inhibitor: Bomyl, dissolved in a suitable solvent (e.g., acetone or ethanol).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

B. Experimental Procedure:

-

Enzyme Preparation:

-

Homogenize insect heads in ice-cold 0.1 M phosphate buffer (pH 8.0).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the AChE enzyme and determine its protein concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

20 µL of DTNB solution (10 mM).

-

20 µL of the enzyme preparation.

-

10 µL of various concentrations of Bomyl solution (or solvent for the control).

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

To initiate the enzymatic reaction, add 10 µL of ATCI solution (75 mM) to each well.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Bomyl and the control.

-

Determine the percentage of inhibition for each Bomyl concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Bomyl concentration to determine the IC50 value.

-

Experimental Workflow for AChE Inhibition Assay

Metabolism of Bomyl in Insects

The overall toxicity of an insecticide is influenced by its metabolism within the insect's body. Metabolic processes can either detoxify the compound, rendering it less harmful, or in some cases, activate it to a more toxic form. For organophosphates, metabolism is a critical factor in determining their insecticidal efficacy and selectivity.

While specific studies on the metabolism of Bomyl in insects are limited, information from mammalian systems suggests that hydrolysis is a key metabolic pathway. In the presence of mouse liver enzymes and glutathione, Bomyl is hydrolyzed to produce dimethyl phosphate.[1] It is plausible that similar hydrolytic and oxidative pathways, mediated by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases, are involved in the metabolism of Bomyl in insects. The efficiency of these metabolic pathways can vary significantly between different insect species, contributing to differences in their susceptibility to Bomyl.

Potential Secondary Targets and Off-Target Effects

While the primary target of Bomyl is unequivocally acetylcholinesterase, the overstimulation of the cholinergic system can lead to secondary effects on other neuronal components. The excessive accumulation of acetylcholine can lead to the desensitization of nicotinic acetylcholine receptors (nAChRs) over time.

Furthermore, while there is no direct evidence of Bomyl binding to other receptors at insecticidally relevant concentrations, the widespread disruption of neuronal function caused by AChE inhibition can have cascading effects on other neurotransmitter systems. However, these are considered secondary consequences of the primary mode of action.

Conclusion

Bomyl's mechanism of action on the insect nervous system is a classic example of organophosphate neurotoxicity. Its potent and irreversible inhibition of acetylcholinesterase leads to a cascade of events culminating in the disruption of cholinergic neurotransmission and the death of the insect. A thorough understanding of this mechanism, from the molecular interactions at the active site of AChE to the broader physiological consequences, is essential for the rational design of new insect control agents and for developing strategies to mitigate insecticide resistance. Further research to determine the specific inhibitory kinetics of Bomyl against a range of insect AChE enzymes and to elucidate its metabolic fate in various pest species would provide valuable data for refining its application and for the development of next-generation insecticides.

References

Cholinesterase Inhibition by Bomyl: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the inhibition of cholinesterase by the organophosphate insecticide Bomyl (dimethyl 3-(dimethoxyphosphinyloxy)-2-pentenedioate). Due to the limited availability of specific kinetic data for Bomyl in publicly accessible literature, this paper utilizes data from its close structural analog, Dichlorvos (dimethyl 2,2-dichlorovinyl phosphate), to illustrate the principles of cholinesterase inhibition. Dichlorvos is a well-characterized organophosphate that acts as an irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide details the mechanism of action, presents quantitative inhibitory data for Dichlorvos as a proxy, outlines the standard experimental protocols for assessing cholinesterase inhibition, and provides visual representations of the key pathways and workflows.

Introduction to Cholinesterase Inhibition by Organophosphates

Organophosphates, including Bomyl and its analog Dichlorvos, are a class of compounds that exert their primary toxic effect through the inhibition of cholinesterase enzymes. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve signal. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. Butyrylcholinesterase (BChE), found predominantly in plasma, liver, and the nervous system, also hydrolyzes acetylcholine and is inhibited by organophosphates.

The general mechanism of cholinesterase inhibition by organophosphates involves the phosphorylation of a serine residue within the active site of the enzyme. This forms a stable, covalently bonded organophosphate-enzyme complex that is slow to hydrolyze, leading to what is functionally considered irreversible inhibition.

Quantitative Data on Cholinesterase Inhibition

Table 1: Inhibitory Potency of Dichlorvos against Cholinesterases

| Enzyme Source | Inhibitor | IC50 | Method | Reference |

| Tambaqui (Colossoma macropomum) Brain AChE | Dichlorvos | 0.081 ppm (0.368 µM) | Ellman's Method | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under the specified experimental conditions.

Mechanism of Action: Acetylcholinesterase Inhibition by Organophosphates

The inhibition of acetylcholinesterase by organophosphates like Dichlorvos (and presumably Bomyl) is a two-step process. Initially, the organophosphate molecule reversibly binds to the active site of the enzyme. This is followed by the phosphorylation of the serine hydroxyl group in the catalytic triad of the enzyme, leading to the formation of a stable, inactive enzyme-inhibitor complex. This process is illustrated in the signaling pathway diagram below.

Caption: Covalent modification of acetylcholinesterase by an organophosphate inhibitor.

Experimental Protocols

The most common method for determining cholinesterase activity and inhibition is the Ellman's assay. This spectrophotometric method is based on the reaction of thiocholine, a product of the hydrolysis of acetylthiocholine by cholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Ellman's Assay for Cholinesterase Inhibition

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test inhibitor (e.g., Bomyl, Dichlorvos) dissolved in an appropriate solvent (e.g., DMSO)

-

Solvent for control

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer to the desired concentrations.

-

-

Assay Setup in a 96-well Plate:

-

Blank: Add buffer, DTNB, and substrate.

-

Control (100% activity): Add buffer, enzyme solution, DTNB, and the solvent used to dissolve the inhibitor.

-

Test Sample: Add buffer, enzyme solution, DTNB, and the test inhibitor at various concentrations.

-

-

Pre-incubation:

-

Incubate the plate with the enzyme and inhibitor (or solvent control) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.

-

-

Initiation of Reaction:

-

Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the cholinesterase activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: A typical workflow for determining the IC50 of a cholinesterase inhibitor.

Conclusion

Bomyl, as an organophosphate insecticide, is expected to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase through a mechanism of covalent phosphorylation of the enzyme's active site serine. While specific kinetic data for Bomyl are scarce, the data for the structurally analogous compound Dichlorvos indicate high inhibitory potency in the micromolar range. The standardized Ellman's assay provides a robust and reliable method for quantifying the inhibitory activity of Bomyl and other organophosphates. Further research to determine the specific kinetic constants (k_i, K_d, and k_p) for Bomyl would provide a more complete understanding of its interaction with cholinesterases. This information is crucial for toxicological risk assessment and the development of potential antidotes.

References

Toxicological Profile of Bomyl Insecticide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Bomyl is an organophosphate insecticide. This guide provides a summary of the available toxicological data for Bomyl to inform researchers, scientists, and professionals in drug development. Despite a comprehensive search of publicly available scientific literature and regulatory databases, detailed toxicological information on Bomyl is exceptionally limited. The acute oral toxicity in rats has been established; however, extensive data gaps exist for other toxicological endpoints, including dermal and inhalation toxicity, sub-chronic and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, specific details regarding its toxicokinetics and the precise mechanism of acetylcholinesterase inhibition are not well-documented in accessible sources. This guide presents the available information and clearly delineates the areas where data is lacking to guide future research and risk assessment efforts.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | dimethyl 3-(dimethoxyphosphinoyloxy)pent-2-enedioate | |

| CAS Number | 122-10-1 | |

| Molecular Formula | C9H15O8P | |

| Molecular Weight | 282.19 g/mol | |

| Physical State | Information not available | |

| Solubility | Information not available |

Toxicological Data

A thorough review of available literature yielded limited quantitative toxicological data for Bomyl. The primary available data point is its acute oral toxicity in rats.

Table 1: Acute Toxicity of Bomyl

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 32 mg/kg |

Subchronic and Chronic Toxicity

No studies detailing the subchronic or chronic toxicity of Bomyl were identified. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) for repeated exposures have not been established.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of Bomyl. Standard assays such as the Ames test, micronucleus assay, and chromosomal aberration tests specific to Bomyl have not been reported in the reviewed literature. Similarly, long-term carcinogenicity bioassays and reproductive toxicity studies in relevant animal models are not available.

Toxicokinetics

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of Bomyl is not available. As an organophosphate, it is anticipated to be absorbed via oral, dermal, and inhalation routes. Metabolism is expected to occur in the liver, leading to the formation of metabolites that may be more or less toxic than the parent compound, followed by excretion. However, specific metabolic pathways and the identity of metabolites for Bomyl have not been described.

Mechanism of Action

Like other organophosphate insecticides, Bomyl is presumed to act as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Figure 1: Presumed Mechanism of Action of Bomyl

Caption: Presumed acetylcholinesterase inhibition by Bomyl.

Quantitative data on the inhibitory potency of Bomyl against AChE (e.g., IC50 or Ki values) are not available in the literature.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically conducted on Bomyl are not available in the public domain. For general guidance on the methodologies typically employed for pesticide toxicology testing, researchers are referred to the following standard protocols:

-

Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies typically involve the administration of the test substance to fasted animals (e.g., rats) followed by observation for mortality and clinical signs of toxicity for a defined period.

-

Subchronic Oral Toxicity (90-day study): OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents). This involves daily administration of the test substance at three or more dose levels to groups of animals for 90 days. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

-

Genotoxicity - Ames Test: OECD Test Guideline 471 (Bacterial Reverse Mutation Test). This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Genotoxicity - In Vitro Chromosomal Aberration Test: OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test). This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Genotoxicity - In Vivo Micronucleus Test: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test). This in vivo assay evaluates chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting micronuclei in newly formed erythrocytes.

Conclusion and Data Gaps

The toxicological profile of Bomyl is largely incomplete based on publicly available information. While its high acute oral toxicity in rats is noted, a comprehensive understanding of its potential hazards to human health and the environment is severely hampered by the absence of data on other critical toxicological endpoints.

Key Data Gaps:

-

Acute dermal and inhalation toxicity.

-

Subchronic and chronic toxicity in rodent and non-rodent species.

-

Genotoxicity (in vitro and in vivo).

-

Carcinogenicity.

-

Reproductive and developmental toxicity.

-

Toxicokinetics (ADME) and metabolism.

-

Quantitative acetylcholinesterase inhibition data.

The lack of this critical information makes a thorough risk assessment for Bomyl challenging. Further research is imperative to fill these data gaps and to provide a comprehensive understanding of the toxicological profile of this insecticide. Researchers and professionals are advised to exercise caution and to consider the potential for significant toxicity based on its classification as an organophosphate and its high acute oral toxicity.

An In-Depth Technical Guide to the Chemical Structure and Properties of Bomyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomyl, a potent organophosphate insecticide, has been utilized in agricultural applications for its efficacy against a range of insect pests. As with other compounds in its class, the primary mechanism of action for Bomyl is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with Bomyl, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science.

Chemical Structure and Identification

Bomyl is the common name for the chemical compound with the systematic IUPAC name dimethyl 3-(dimethoxyphosphoryl)oxypent-2-enedioate.[1] It is characterized by a central pentenedioate backbone with two methyl ester groups and a dimethyl phosphate group attached to the C3 position via an enol oxygen.

Table 1: Chemical Identification of Bomyl

| Identifier | Value |

| IUPAC Name | dimethyl 3-(dimethoxyphosphoryl)oxypent-2-enedioate[1] |

| Chemical Formula | C₉H₁₅O₈P[1][2][3] |

| CAS Registry Number | 122-10-1[1][2] |

| Molecular Weight | 282.18 g/mol [1][2][3] |

| Synonyms | Dimethyl 3-hydroxyglutaconate dimethyl phosphate, GC-3707, ENT-24833[1][2] |

Physicochemical Properties

Bomyl is a yellow-colored liquid or oil at room temperature.[2] Its solubility and partitioning behavior are critical determinants of its environmental fate and biological interactions.

Table 2: Physicochemical Properties of Bomyl

| Property | Value |

| Physical State | Yellow liquid/oil[2] |

| Boiling Point | 155-164 °C at 17 mmHg[2] |

| Solubility | Miscible with methanol, ethanol, acetone, and xylene. Practically insoluble in water, petroleum ether, and kerosene.[2] |

| Density | 1.2 g/cm³[2] |

| Vapor Pressure | 2.5 x 10⁻⁵ mmHg[2] |

| Octanol-Water Partition Coefficient (logP) | 0.6 (Computed)[2] |

| Corrosivity | Corrosive to iron, steel, and brass[2] |

Biological Activity and Mechanism of Action

Acetylcholinesterase Inhibition

The primary mode of action of Bomyl is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. The inhibition of AChE by Bomyl leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors.[6][7] This overstimulation disrupts the normal functioning of the nervous system, leading to tremors, paralysis, and ultimately, the death of the insect.[4][7]

The inhibitory action of organophosphates like Bomyl on AChE is due to the phosphorylation of the serine hydroxyl group at the active site of the enzyme. This forms a stable, covalent bond that is slow to hydrolyze, effectively inactivating the enzyme.

References

- 1. epa.gov [epa.gov]

- 2. cdpr.ca.gov [cdpr.ca.gov]

- 3. What happens to pesticides released in the environment? [npic.orst.edu]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Degradation of biodegradable plastic mulch films in soil environment by phylloplane fungi isolated from gramineous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. download.basf.com [download.basf.com]

Synthesis and manufacturing of Bomyl

An in-depth technical guide on the synthesis and manufacturing of a compound named "Bomyl" cannot be provided at this time. A thorough search of scientific and chemical literature has yielded no publicly available information on a substance with this name.

This suggests that "Bomyl" may be:

-

A highly niche or novel compound not yet described in public literature.

-

An internal research code or proprietary name not available in the public domain.

-

A potential misspelling of a different compound.

To proceed with your request, please verify the name of the compound and, if possible, provide additional identifiers such as:

-

A CAS (Chemical Abstracts Service) number.

-

The chemical formula or structure.

-

Any alternative names or synonyms.

Once more specific information is available, a comprehensive technical guide that meets the specified requirements for data presentation, experimental protocols, and visualizations can be developed.

An In-depth Technical Guide on the Acute and Subacute Toxicity of Bomyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomyl, a dimethyl phosphate insecticide, is recognized for its potent activity against a range of pests. As an organophosphate, its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This technical guide provides a comprehensive overview of the currently available toxicological data for Bomyl, with a focus on its acute and subacute toxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Chemical and Physical Properties

| Property | Value |

| CAS Name | 3-[(Dimethoxyphosphinyl)oxy]-2-pentenedioic acid dimethyl ester |

| CAS Registry Number | 122-10-1 |

| Molecular Formula | C₉H₁₅O₈P |

| Molecular Weight | 282.18 g/mol |

| Alternative Names | GC-3707, ENT-24833, Swat |

| Physical State | Liquid |

| Solubility | Miscible with methanol, ethanol, acetone, xylene. Practically insoluble in water, petroleum ether, and kerosene. |

Acute Toxicity

The acute toxicity of a substance refers to the adverse effects that occur after a single or short-term exposure. For Bomyl, the most well-documented acute toxicity data is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Quantitative Acute Toxicity Data

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 32 mg/kg | [1] |

Subacute Toxicity

Subacute toxicity studies involve repeated exposure to a substance over a longer period, typically 28 days, to determine the potential for cumulative effects and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Despite extensive literature searches, specific subacute toxicity studies for Bomyl, including NOAEL values, were not publicly available at the time of this review. The absence of this data represents a significant gap in the toxicological profile of this compound.

Experimental Protocols

General Protocol for Acute Oral Toxicity (Following OECD Guideline 423)

This protocol outlines a typical procedure for determining the acute oral toxicity of a chemical.

General Protocol for a 28-Day Subacute Oral Toxicity Study (Following OECD Guideline 407)

This protocol describes a common framework for evaluating the subacute toxicity of a substance.

Mechanism of Action: Cholinesterase Inhibition

Bomyl, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts and neuromuscular junctions.

The inhibition of AChE by Bomyl leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to a range of toxic signs and, at high doses, lethality.

Signaling Pathway of Cholinesterase Inhibition by Bomyl

The following diagram illustrates the molecular mechanism of Bomyl's action on acetylcholinesterase.

Conclusion

The available data on the toxicity of Bomyl is primarily limited to its acute oral toxicity in rats, with a determined LD50 of 32 mg/kg.[1] As an organophosphate insecticide, its primary mechanism of toxicity is the inhibition of acetylcholinesterase. There is a notable lack of publicly accessible information regarding the subacute and chronic toxicity of Bomyl, which is a critical data gap for a comprehensive risk assessment. Further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to repeated or prolonged exposure. Professionals in the fields of toxicology and drug development should exercise caution and consider the need for further studies when evaluating the safety of Bomyl.

References

Unraveling the Neurotoxic Profile of Bomyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomyl, an organophosphate insecticide, exerts its primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the neurotoxic effects of Bomyl exposure, detailing its mechanism of action, potential secondary neurotoxic pathways, and relevant toxicological data. Experimental protocols for assessing neurotoxicity are outlined, and key signaling pathways are visualized to facilitate a deeper understanding of its cellular and systemic impacts. While specific quantitative data for Bomyl is limited in publicly available literature, this guide synthesizes existing knowledge on organophosphates to present a robust profile of its expected neurotoxic properties.

Introduction

Bomyl, chemically known as 3-(dimethoxyphosphinyloxy)-N-methylisocrotonamide, is an organophosphate insecticide.[1] Like other compounds in its class, the principal mechanism of its toxicity lies in the disruption of the cholinergic system.[1][2] Understanding the neurotoxic profile of Bomyl is crucial for risk assessment, the development of safety guidelines, and the design of potential therapeutic interventions in cases of exposure. This technical guide aims to provide an in-depth analysis of the neurotoxic effects of Bomyl, tailored for professionals in research and drug development.

Primary Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The primary neurotoxic effect of Bomyl and other organophosphates is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.

Mechanism of Inhibition:

-

Binding: The phosphorus atom of Bomyl attacks the serine hydroxyl group in the active site of AChE, forming a covalent bond.

-

Phosphorylation: This phosphorylation of the enzyme results in an inactive AChE-Bomyl complex.

-

"Aging": Over time, this complex can undergo a process called "aging," where a chemical change occurs that further strengthens the bond, making the inhibition effectively irreversible.

-

ACh Accumulation: The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

-

Hyperstimulation: This excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic hyperstimulation and subsequent paralysis of nerve function.[2]

Secondary Mechanisms of Neurotoxicity

Beyond direct AChE inhibition, organophosphate exposure can trigger other neurotoxic pathways, contributing to the overall pathology.

Oxidative Stress

Exposure to organophosphates has been linked to the induction of oxidative stress in neuronal tissues. This can occur through the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants. The resulting cellular damage can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately contributing to neuronal apoptosis.

Glutamatergic and Dopaminergic System Disruption

Organophosphates can also affect other neurotransmitter systems. Dysregulation of glutamatergic neurotransmission can lead to excitotoxicity, a process where excessive stimulation of glutamate receptors results in neuronal damage and death. Furthermore, alterations in dopamine signaling have been observed, potentially contributing to long-term neurological and cognitive deficits.

Quantitative Toxicological Data

Specific quantitative data on the neurotoxicity of Bomyl is scarce in the readily available scientific literature. However, data from related compounds and general toxicological information provide a basis for risk assessment.

| Parameter | Value | Species | Route of Exposure | Source |

| Probable Oral Lethal Dose | 5 - 50 mg/kg | Human | Oral | [1] |

| Acute Oral LD50 (Methomyl) | 17 - 24 mg/kg | Rat | Oral | [2] |

| Acute Dermal LD50 (Methomyl) | >2000 mg/kg | Rabbit | Dermal | [2] |

| Acute Inhalation LC50 (Methomyl) | 0.28 mg/L (4h) | Rat | Inhalation | [2] |

Note: Data for methomyl, a structurally related carbamate insecticide that also inhibits acetylcholinesterase, is provided for comparative purposes due to the limited availability of specific data for Bomyl.

Experimental Protocols for Neurotoxicity Assessment

The following outlines a general workflow for assessing the neurotoxic potential of a compound like Bomyl, integrating both in vitro and in vivo methodologies.

In Vitro Methodologies

-

Cell Culture: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.

-

Exposure: Cells are exposed to a range of Bomyl concentrations to determine dose-dependent effects.

-

Acetylcholinesterase Inhibition Assay: The Ellman's assay is a standard colorimetric method to determine the IC50 value of AChE inhibition.

-

Cell Viability Assays: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) are used to quantify cytotoxicity.

-

Oxidative Stress Markers: Cellular levels of reactive oxygen species (ROS) and glutathione (GSH) are measured to assess oxidative stress.

In Vivo Methodologies

-

Animal Models: Rats are a common model for studying the in vivo neurotoxicity of organophosphates.[3]

-

Dosing: Bomyl can be administered via various routes, including oral gavage, dermal application, or inhalation, to mimic potential human exposure scenarios.[3]

-

Neurobehavioral Assessments: A battery of tests is used to evaluate motor function, learning, memory, and anxiety-like behaviors.

-

Cholinesterase Activity Measurement: Blood and brain tissue are collected to measure the level of AChE inhibition.

-

Histopathology: Brain tissue is examined for signs of neuronal damage, inflammation, and apoptosis.

Conclusion

Bomyl is a potent neurotoxin that primarily acts by inhibiting acetylcholinesterase, leading to a cholinergic crisis. Evidence from related organophosphates suggests that secondary mechanisms, including oxidative stress and excitotoxicity, likely contribute to its overall neurotoxic profile. While specific quantitative data for Bomyl are limited, the established understanding of organophosphate toxicology provides a strong framework for assessing its risks and guiding future research. Further studies are warranted to fully characterize the dose-response relationships and long-term neurological consequences of Bomyl exposure. This knowledge is essential for the development of effective preventative and therapeutic strategies for individuals at risk of exposure.

References

- 1. 2-Pentenedioic acid, 3-((dimethoxyphosphinyl)oxy)-, 1,5-dimethyl ester | C9H15O8P | CID 31199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute toxicity of some nerve agents and pesticides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Insecticidal and Anticholinesterase Properties of Bomyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomyl, chemically known as dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate, is an organophosphate insecticide.[1] Like other compounds in its class, Bomyl's insecticidal efficacy stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. This guide provides a comprehensive overview of the toxicological properties of Bomyl, with a focus on its anticholinesterase activity. Due to the limited availability of specific insecticidal and enzyme inhibition data for Bomyl in publicly accessible literature, this document also furnishes detailed experimental protocols for determining key quantitative metrics such as LD50 and IC50 values.

Quantitative Toxicological Data

Quantitative data on the toxicity of Bomyl is not extensively available in the reviewed scientific literature. The following tables are structured to present key toxicological and enzyme inhibition parameters. While specific data for insects and in vitro acetylcholinesterase inhibition are currently unavailable, the provided oral LD50 in rats offers a baseline for its mammalian toxicity. The subsequent experimental protocols are designed to enable researchers to determine these missing values for Bomyl or other insecticides.

Table 1: Acute Toxicity of Bomyl

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 32[1] |

| Insect Species (e.g., Musca domestica) | Topical | Data not available |

| Insect Species (e.g., Aedes aegypti) | Ingestion | Data not available |

Table 2: In Vitro Acetylcholinesterase Inhibition by Bomyl

| Enzyme Source | IC50 |

| e.g., Electric Eel AChE | Data not available |

| e.g., Housefly Head Homogenate | Data not available |

Mechanism of Action: Anticholinesterase Activity

Bomyl, as an organophosphate, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at the synaptic cleft. This process is crucial for terminating the nerve impulse.

By inhibiting AChE, Bomyl leads to an accumulation of acetylcholine in the synapse. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.

Cholinergic Signaling Pathway and Inhibition by Bomyl

The following diagram illustrates the normal functioning of a cholinergic synapse and the disruptive effect of an organophosphate inhibitor like Bomyl.

Caption: Cholinergic synapse function and organophosphate inhibition.

Experimental Protocols

The following sections provide detailed methodologies for determining the insecticidal and anticholinesterase properties of a compound like Bomyl.

Determination of Insecticide LD50

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. The following protocols are adapted for insects.

1. Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

-

Materials:

-

Test insecticide (e.g., Bomyl)

-

Volatile solvent (e.g., acetone)

-

Microsyringe or microapplicator

-

Test insects (e.g., adult houseflies, Musca domestica)

-

Holding cages with food and water

-

Fume hood

-

-

Procedure:

-

Prepare a stock solution of the insecticide in the chosen solvent.

-

Create a series of dilutions from the stock solution to obtain a range of concentrations.

-

Anesthetize the test insects lightly (e.g., with CO2 or by chilling).

-

Using the microapplicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

-

Place the treated insects in holding cages with access to food and water.

-

Record mortality at specified time intervals (e.g., 24, 48 hours).

-

Analyze the dose-response data using probit analysis to calculate the LD50 value.

-

2. Ingestion Bioassay

This method assesses the toxicity of an insecticide when ingested.

-

Materials:

-

Test insecticide

-

Sugar solution (e.g., 10% sucrose)

-

Feeding vials or containers

-

Test insects (e.g., adult mosquitoes, Aedes aegypti)

-

Holding cages

-

-

Procedure:

-

Prepare a series of concentrations of the insecticide in the sugar solution. A control solution should contain only the sugar solution.

-

Transfer the test insects to the holding cages and starve them for a few hours to encourage feeding.

-

Introduce the feeding vials containing the different insecticide concentrations and the control solution into the cages.

-

Allow the insects to feed for a defined period.

-

After the feeding period, replace the treatment solutions with a normal sugar solution.

-

Record mortality at regular intervals.

-

Calculate the LC50 (median lethal concentration) from the concentration-mortality data, which can then be used to estimate the LD50 based on the volume of solution ingested.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine the in vitro inhibition of AChE.

-

Materials:

-

Source of acetylcholinesterase (e.g., purified from electric eel, or a homogenate of insect heads)

-

Test inhibitor (e.g., Bomyl)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, DTNB, and ATCI in the phosphate buffer.

-

Prepare a range of concentrations of the test inhibitor.

-

In the wells of the microplate, add the phosphate buffer, the AChE solution, and the different concentrations of the inhibitor. A control well should contain the buffer and enzyme but no inhibitor.

-

Incubate the plate for a specific period to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the DTNB and then the ATCI substrate to all wells.

-

The AChE will hydrolyze ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

-

Measure the change in absorbance over time at 412 nm using the microplate reader.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration.

-

Plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental Workflow

The following diagram outlines a general workflow for the assessment of a novel insecticide's anticholinesterase properties.

Caption: General workflow for insecticide evaluation.

Conclusion

References

An In-depth Technical Guide on the History and Development of Bomyl as a Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomyl, an organophosphate insecticide, was developed in the mid-20th century as a potent agent for the control of various insect pests, most notably flies in agricultural settings. This technical guide provides a comprehensive overview of the history, development, chemical properties, and biological activity of Bomyl. It includes detailed information on its synthesis, mechanism of action as a cholinesterase inhibitor, toxicological profile, and environmental fate. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized through diagrams to facilitate a deeper understanding of this insecticide's lifecycle from discovery to its eventual discontinuation.

Introduction: The Emergence of Organophosphate Insecticides and the Development of Bomyl

The mid-20th century saw a surge in the development of synthetic organic pesticides to meet the growing demands of agricultural production. Among these, the organophosphates emerged as a highly effective class of insecticides. Their mechanism of action, the inhibition of acetylcholinesterase (AChE), led to potent and broad-spectrum insecticidal activity.

It was in this context that Bomyl was developed. Research chemists at Allied Chemical Corporation sought to create novel organophosphate compounds with specific applications. Bomyl, with the development code GC-3707, was one such compound that showed significant promise, particularly in the control of flies.[1] A key patent for the preparation of Bomyl was filed in 1959 by Gilbert, assigned to Allied Chemical, marking a significant milestone in its development.[1]

Chemical and Physical Properties

Bomyl is the common name for the chemical compound dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate.[1][2] It is a yellow to dark yellow oil and is miscible with several organic solvents, including methanol, ethanol, acetone, and xylene.[1][2] However, it is practically insoluble in water, petroleum ether, and kerosene.[1]

| Property | Value | Reference |

| Chemical Name | dimethyl 3-[(dimethoxyphosphinyl)oxy]-2-pentenedioate | [2] |

| CAS Number | 122-10-1 | [1][2] |

| Molecular Formula | C9H15O8P | [1][2] |

| Molecular Weight | 282.18 g/mol | [1][2] |

| Appearance | Yellow to Dark Yellow Oil | |

| Boiling Point | 155-165 °C at 2 mmHg | [1] |

| Solubility | Miscible with methanol, ethanol, acetone, xylene; Practically insoluble in water, petroleum ether, kerosene | [1] |

Synthesis of Bomyl

General Synthesis Pathway

The synthesis of Bomyl, as described in the 1959 patent, involves the reaction of dimethyl 3-oxopentanedioate with a chlorinating agent, followed by a reaction with trimethyl phosphite.[1] This two-step process is a common method for the preparation of vinyl phosphate insecticides.

Experimental Protocol for Synthesis

Step 1: Chlorination of Dimethyl 3-Oxopentanedioate

A solution of dimethyl 3-oxopentanedioate in an inert solvent (e.g., chloroform or carbon tetrachloride) is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), at a controlled temperature. The reaction introduces a chlorine atom at the 2-position of the pentenedioate backbone.

Step 2: Reaction with Trimethyl Phosphite (Perkow Reaction)

The resulting chloro-intermediate is then reacted with trimethyl phosphite ((CH₃O)₃P). This reaction, a variation of the Perkow reaction, results in the formation of the vinyl phosphate ester, Bomyl, and methyl chloride as a byproduct. The product can then be purified by distillation under reduced pressure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Bomyl in Soil

Introduction

Bomyl, a systemic benzimidazole fungicide, is utilized in agriculture to combat a wide range of fungal diseases in crops. Due to its potential for environmental contamination and persistence in soil, sensitive and reliable analytical methods are crucial for monitoring its residues. Bomyl readily degrades to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which is often the target analyte for residue analysis. This document provides detailed application notes and protocols for the detection of Bomyl (as carbendazim) and its primary metabolite, 2-aminobenzimidazole (2-AB), in soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described.

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery | Relative Standard Deviation (RSD) |

| HPLC-UV | Benomyl (as MBC) | 10 µg/kg (ppb) | 50 µg/kg (ppb) | 84% | 12% |

| HPLC-UV | Carbendazim (MBC) | 10 µg/kg (ppb) | 50 µg/kg (ppb) | 84% | 7% |

| HPLC-UV | 2-Aminobenzimidazole (2-AB) | 10 µg/kg (ppb) | 50 µg/kg (ppb) | 83% | 14% |

| GC-MS | Carbendazim (MBC) | - | - | - | - |

Note: Specific performance data for the GC-MS method can vary based on instrumentation and matrix effects. The provided HPLC-UV data is based on established EPA methods.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative determination of Bomyl (as carbendazim) and its metabolite 2-AB in soil.

1. Sample Preparation and Extraction

-

Soil Sample Collection: Collect representative soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

-

Extraction:

-

Weigh 20 g of the prepared soil sample into a 250 mL centrifuge bottle.

-

For recovery studies, fortify control samples with known concentrations of benomyl, MBC, or 2-AB at this stage.

-

Add 50 mL of extraction solution (10% ammonium hydroxide in acetonitrile).

-

Homogenize the sample using a tissue homogenizer at 50% power for 30 seconds.

-

Allow the solid particles to settle and decant the supernatant into a separate centrifuge bottle.

-

Repeat the extraction three more times with fresh extraction solution.

-

Combine the extracts and centrifuge for 10 minutes at 3000 rpm.[1]

-

Filter the clear extract through Whatman #541 filter paper if necessary.

-

2. Sample Cleanup and Concentration

-

Transfer the clear extract to a 500 mL evaporating flask.

-

Evaporate the solvent to dryness using a rotary evaporator at 40°C.[2]

-

Dissolve the residue in 2 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[1]

3. HPLC-UV Analysis

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

HPLC Column: Two Zorbax® CN (25 cm x 4.6 mm) columns in series.[2]

-

Mobile Phase: 0.05M sodium phosphate (pH 3.5) containing 8% acetonitrile.[2]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 100 µL

-

UV Detection Wavelength: 280 nm

-

Quantification: Create a standard curve by injecting standards of known concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.3, and 0.4 ppm) of carbendazim and 2-AB.[2] Compare the peak areas or heights of the analytes in the sample chromatogram to the standard curve to determine their concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method serves as a confirmatory analysis for carbendazim in soil. Due to the low volatility of carbendazim, a derivatization step is required.

1. Sample Preparation and Extraction (QuEChERS Method)

-

Soil Sample Collection: Follow the same procedure as in the HPLC-UV method.

-

Extraction:

-

Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (containing 1% acetic acid).

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for derivatization.

-

2. Derivatization

-

Transfer a measured volume of the cleaned-up extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Add 100 µL of methoxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 2 hours for methoximation.

-

Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 6 hours for trimethylsilylation.[3]

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C

-

Ramp to 280°C at 30°C/min

-

Hold at 280°C for 10 minutes.

-

-

Injector Temperature: 250°C (Splitless mode).

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor characteristic ions of the derivatized carbendazim.

-

Quantification: Prepare matrix-matched calibration standards and subject them to the same derivatization procedure. Construct a calibration curve to quantify the analyte in the samples.

Visualizations

References

Experimental protocol for Bomyl application in lab

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Bomyl is classified as an extremely toxic organophosphate insecticide.[1] All handling and experimental procedures must be conducted in a certified laboratory with appropriate personal protective equipment (PPE), including but not limited to safety goggles, gloves, and a lab coat. A properly functioning chemical fume hood is mandatory for all work with this compound. All waste must be disposed of as hazardous material according to institutional and national guidelines.

Introduction

Bomyl is an organophosphate compound known for its potent insecticidal properties.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2][3][4] By inhibiting AChE, Bomyl causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately death.[3][4] Due to its high toxicity in mammals, Bomyl is not a candidate for therapeutic drug development. However, it can serve as a tool compound in toxicological studies and for research into the mechanisms of organophosphate poisoning and the development of potential antidotes.

Physicochemical and Toxicological Data

A summary of the available quantitative data for Bomyl is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅O₈P | [1] |

| Molecular Weight | 282.18 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 155-164 °C at 17 mmHg | [1] |

| Solubility | Practically insoluble in water | [1] |

| Oral LD₅₀ (rats) | 32 mg/kg | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of Bomyl is the enzyme acetylcholinesterase. The organophosphate moiety of Bomyl covalently binds to the serine residue in the active site of AChE, leading to its irreversible inhibition.[2][4] This prevents the breakdown of acetylcholine, causing its accumulation in the synapse and leading to overstimulation of cholinergic receptors.

Signaling Pathway Diagram

Caption: Acetylcholinesterase inhibition by Bomyl at the cholinergic synapse.

Experimental Protocols

The following protocols are representative methods for studying the effects of organophosphates like Bomyl in a laboratory setting.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory activity of Bomyl on acetylcholinesterase. The assay is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Bomyl (handle with extreme caution)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration will need to be optimized for the specific enzyme source and activity.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of Bomyl in a suitable organic solvent (e.g., DMSO or ethanol) and make serial dilutions in the same solvent. Further dilute in phosphate buffer to the desired final concentrations for the assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Bomyl dilution (or solvent for control)

-

-

The final volume in each well before adding the substrate should be consistent (e.g., 180 µL). Include wells for a blank (no enzyme), a negative control (enzyme and solvent, no inhibitor), and a positive control (a known AChE inhibitor).

-

-

Pre-incubation:

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI solution to each well.

-

Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10 minutes) or as an endpoint reading after a fixed time (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of Bomyl using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the % inhibition against the logarithm of the Bomyl concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

In Vivo Acute Toxicity Study (LD₅₀ Determination)

This protocol provides a general framework for determining the median lethal dose (LD₅₀) of Bomyl in a rodent model, such as rats. This experiment must only be performed in a facility with the appropriate ethical approvals and infrastructure for handling highly toxic substances and for animal care.

-

Bomyl

-

Vehicle for administration (e.g., corn oil)

-

Laboratory rats (e.g., Sprague-Dawley or Wistar), of a specific age and weight range, and of a single sex.

-

Oral gavage needles

-

Appropriate caging and animal care facilities

Caption: Workflow for an in vivo acute oral toxicity (LD₅₀) study.

-

Animal Acclimatization:

-

House the animals in standard laboratory conditions for at least one week prior to the experiment to allow them to acclimate.

-

-

Dose Group Assignment:

-

Randomly assign animals to several dose groups, with a sufficient number of animals per group (e.g., 5-10). Include a control group that receives only the vehicle.

-

-

Dose Preparation and Administration:

-

Prepare solutions of Bomyl in the vehicle at the desired concentrations.

-

Administer a single dose of the Bomyl solution or vehicle to each animal via oral gavage. The volume administered should be based on the animal's body weight.

-

-

Observation:

-

Observe the animals for clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality at regular intervals for a specified period (typically 14 days).

-

-

Data Analysis:

-

Record the number of mortalities in each dose group.

-

Calculate the LD₅₀ value and its 95% confidence interval using appropriate statistical methods, such as probit analysis.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles.

-

Ventilation: All work with Bomyl must be performed in a certified chemical fume hood.

-

Spill and Decontamination: Have a spill kit readily available. In case of a spill, decontaminate the area with a suitable solution (e.g., a solution of sodium hydroxide to hydrolyze the organophosphate).

-

Waste Disposal: Dispose of all Bomyl-contaminated materials as hazardous waste according to institutional and regulatory guidelines.

These protocols provide a foundation for the laboratory application of Bomyl. Researchers should adapt these methods based on their specific experimental needs and always prioritize safety when working with this highly toxic compound.

References

Techniques for Studying Benomyl's Effect on Non-Target Organisms: Application Notes and Protocols

A Note on Terminology: The term "Bomyl" is likely a typographical error for "Benomyl," a widely studied systemic benzimidazole fungicide. This document will focus on Benomyl, providing detailed methods for assessing its impact on various non-target organisms.

Benomyl, introduced in 1968, is effective against a broad spectrum of fungi.[1] However, its use has raised concerns due to its effects on non-target species. Benomyl's primary mode of action is the disruption of microtubule assembly, which is fundamental to cell division in fungi and other eukaryotes.[1][2] Its principal degradation product, carbendazim (MBC), is also biologically active and more persistent in the environment.[3][4] This document provides researchers, scientists, and drug development professionals with detailed protocols to evaluate the ecotoxicological effects of Benomyl.

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the quantitative data on the toxicity of Benomyl to various non-target organisms. These values are critical for risk assessment and for designing further experimental studies.

Table 1: Acute Toxicity of Benomyl to Terrestrial Invertebrates

| Organism | Test Type | Endpoint | Value (mg a.i./kg soil) | Reference |

| Eisenia fetida (Earthworm) | Acute (14 days) | LC50 (Temperate) | 61 - 67 | [5] |

| Eisenia fetida (Earthworm) | Acute (14 days) | LC50 (Tropical) | 450 - 630 | [5] |

Table 2: Chronic Toxicity of Benomyl to Terrestrial Invertebrates

| Organism | Test Type | Endpoint | Value (mg a.i./kg soil) | Reference |

| Eisenia fetida (Earthworm) | Chronic | EC50 (Temperate) | 1.0 - 1.6 | [5] |

| Eisenia fetida (Earthworm) | Chronic | EC50 (Tropical) | 0.8 - 12.9 | [5] |

Table 3: Toxicity of Benomyl to Soil Microorganisms

| Organism | Endpoint | Value (ppm) | Reference |

| Bacillus circulans | LD50 | 2528.74 | [6][7] |

| Azospirillum braziliense | LD50 | 1444.87 | [6][7] |

| Fusarium oxysporum | LD50 | 67.85 | [6][7] |

| Rhizobium meliloti | LD50 | 11.43 | [6] |

| Penicillium sp. | LD50 | 6.01 | [6] |

Table 4: Ecotoxicity of Benomyl to Other Non-Target Organisms

| Organism Class | Endpoint | Toxicity Level | Reference |

| Birds | Acute | Moderate | [8] |

| Fish | Acute & Chronic | Moderate | [8] |

| Daphnia sp. | Acute & Chronic | Moderate | [8] |

| Honeybees | Acute Contact | Moderate | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Benomyl on non-target organisms.

Protocol 1: Earthworm Acute Toxicity Test (Adapted from OECD Guideline 207)

This protocol determines the acute toxicity of Benomyl to earthworms (Eisenia fetida) in artificial soil. The endpoint is the LC50 (the concentration that is lethal to 50% of the test organisms) after 14 days.

Materials:

-

Adult earthworms (Eisenia fetida), 2-12 months old, with a clitellum, weighing 300-600 mg.

-

Artificial soil components: 70% sand, 20% kaolin clay, 10% finely ground sphagnum peat.

-

Calcium carbonate (CaCO3) to adjust pH to 6.0 ± 0.5.

-

Benomyl (analytical grade).

-

Glass containers (1L capacity).

-

Deionized water.

Procedure:

-

Preparation of Artificial Soil:

-

Thoroughly mix the sand, clay, and peat.

-

Adjust the pH to 6.0 ± 0.5 using CaCO3.

-

Moisten the soil with deionized water to 40-60% of its maximum water-holding capacity.

-

-

Preparation of Test Concentrations:

-

Conduct a preliminary range-finding test to determine the appropriate concentration range.[9]

-

For the definitive test, select at least five concentrations in a geometric series (e.g., 10, 20, 40, 80, 160 mg/kg dry soil).[10]

-

Prepare a stock solution of Benomyl. If soluble in water, dissolve in deionized water. If not, an organic solvent like acetone may be used, but a solvent control group must be included.

-

For each concentration, mix the required amount of Benomyl solution with the artificial soil to achieve a homogeneous distribution. Prepare four replicates for each concentration and the control.[9]

-

-

Test Setup:

-

Add 750 g of the prepared wet soil to each glass container.[9]

-

Acclimatize the earthworms in clean, moist artificial soil for at least 24 hours.

-

Select 10 healthy, active adult worms for each container. Rinse them with water and gently blot them dry before weighing and introducing them into the test vessels.

-

-

Incubation:

-

Cover the containers with perforated lids to allow air exchange but prevent the worms from escaping.

-

Incubate the containers in the dark at 20 ± 2°C for 14 days.[9]

-

-

Observation and Data Collection:

-

Assess mortality at day 7 and day 14 by emptying the soil onto a tray and counting the number of live and dead worms.[10]

-

A worm is considered dead if it does not respond to a gentle mechanical stimulus to the anterior end.

-

Record any behavioral changes (e.g., burrowing activity, lethargy).

-

At the end of the test, weigh the surviving worms to determine changes in biomass.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

Determine the LC50 value and its 95% confidence limits using probit analysis or another appropriate statistical method.

-

Protocol 2: Assessing Effects on Soil Microbial Communities

This protocol evaluates the impact of Benomyl on the structure and function of soil microbial communities using a microcosm approach.

Materials:

-

Fresh field soil, sieved (2 mm) to remove large debris.

-

Microcosms (e.g., 500 mL glass jars with breathable lids).

-

Benomyl (analytical grade).

-

Deionized water.

-

Equipment for microbial analysis (e.g., plate count supplies, respirometer).

Procedure:

-

Microcosm Setup:

-

Place a known amount of sieved soil (e.g., 200 g dry weight equivalent) into each microcosm.

-

Adjust the soil moisture to 60% of the water-holding capacity and pre-incubate for 7 days at 25°C to allow the microbial community to stabilize.

-

-

Benomyl Application:

-

Prepare aqueous solutions of Benomyl to achieve the desired final concentrations in the soil (e.g., recommended field rate, 10x field rate).

-

Apply the Benomyl solution evenly to the soil surface in the microcosms. Use deionized water for the control group.

-

Thoroughly mix the soil to ensure even distribution of the fungicide.

-

-

Incubation:

-

Incubate the microcosms at a constant temperature (e.g., 25°C) for a specified period (e.g., 1, 7, 14, and 28 days).

-

-

Sampling and Analysis:

-

At each sampling time point, collect soil samples from replicate microcosms for each treatment.

-

Microbial Population Counts:

-

Perform serial dilutions of the soil sample.

-

Use plate counting on appropriate media to enumerate total bacteria (e.g., Nutrient Agar) and fungi (e.g., Rose Bengal Agar).

-

Incubate plates and count colony-forming units (CFUs).

-

-

Soil Respiration (Microbial Activity):

-

Measure CO2 evolution from the microcosms using a respirometer or by trapping CO2 in an alkali solution (e.g., NaOH) and titrating.

-

-

Enzyme Assays:

-

Measure the activity of key soil enzymes such as dehydrogenase (general microbial activity), urease (nitrogen cycling), and phosphatase (phosphorus cycling).

-

-

-

Data Analysis:

-

Compare the CFU counts, respiration rates, and enzyme activities between the Benomyl-treated groups and the control group at each time point using statistical tests (e.g., ANOVA, t-test).

-

Protocol 3: Aquatic Invertebrate Acute Immobilization Test (Adapted from OECD Guideline 202)

This protocol assesses the acute toxicity of Benomyl to aquatic invertebrates, typically Daphnia magna. The endpoint is the EC50 (the concentration that causes immobilization in 50% of the daphnids) after 48 hours.

Materials:

-

Daphnia magna neonates (<24 hours old), sourced from a healthy culture.

-

Reconstituted hard water (or other suitable culture medium).

-

Benomyl (analytical grade).

-

Glass test beakers (e.g., 100 mL).

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Benomyl in reconstituted water. If an organic solvent is necessary, its concentration should not exceed 0.1 mL/L, and a solvent control must be included.

-

Prepare at least five test concentrations in a geometric series from the stock solution.

-

-

Test Setup:

-

Use four replicate beakers for each test concentration and control.

-

Add the appropriate volume of test solution to each beaker (e.g., 50 mL).

-

Randomly allocate 5 Daphnia neonates to each beaker, resulting in 20 daphnids per concentration.

-

-

Incubation:

-

Incubate the test beakers at 20 ± 2°C under a 16:8 hour light:dark cycle for 48 hours.

-

Do not feed the daphnids during the test.

-

-

Observation and Data Collection:

-

At 24 and 48 hours, count the number of immobilized daphnids in each beaker.

-

Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Record water quality parameters (pH, temperature, dissolved oxygen) at the beginning and end of the test.

-

-

Data Analysis:

-

Calculate the percentage of immobilized daphnids for each concentration at 48 hours.

-

Determine the EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

-

References

- 1. Benomyl - Wikipedia [en.wikipedia.org]

- 2. food.ec.europa.eu [food.ec.europa.eu]

- 3. epa.gov [epa.gov]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative study of the fungicide Benomyl toxicity on some plant growth promoting bacteria and some fungi in pure cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benomyl (Ref: T 1991) [sitem.herts.ac.uk]

- 9. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 10. oecd.org [oecd.org]

Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assays of Bomyl

For Researchers, Scientists, and Drug Development Professionals

Introduction